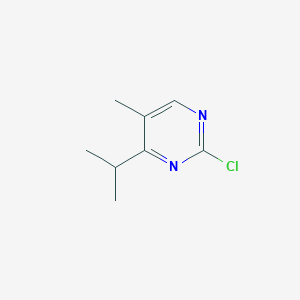

2-Chloro-4-isopropyl-5-methylpyrimidine

Description

2-Chloro-4-isopropyl-5-methylpyrimidine (CAS: 1227046-62-9) is a halogenated pyrimidine derivative with the molecular formula C₈H₁₁ClN₂ and a molecular weight of 170.64 g/mol. Its structure features a pyrimidine ring substituted with chlorine at position 2, an isopropyl group at position 4, and a methyl group at position 4. This compound is cataloged under MDL number MFCD18064601 and is utilized in pharmaceutical and agrochemical research, particularly in synthesizing heterocyclic intermediates .

Properties

IUPAC Name |

2-chloro-5-methyl-4-propan-2-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2/c1-5(2)7-6(3)4-10-8(9)11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRFEWDDNILWRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1C(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-isopropyl-5-methylpyrimidine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-methylpyrimidine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, solvent, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-isopropyl-5-methylpyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thi

Biological Activity

2-Chloro-4-isopropyl-5-methylpyrimidine is a compound of significant interest due to its diverse biological activities and potential applications in pharmaceuticals and agrochemicals. This article explores its biological activity, mechanisms of action, structure-activity relationships, and relevant case studies.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . Studies have shown its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism often involves interference with nucleic acid synthesis or inhibition of specific enzyme activities critical for microbial growth.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Activity Observed | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | Inhibition of growth | Disruption of cell wall synthesis |

| Escherichia coli | Moderate inhibition | Interference with protein synthesis |

| Candida albicans | Antifungal activity | Inhibition of ergosterol biosynthesis |

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects . Pyrimidine derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By reducing the production of prostaglandins, these compounds can alleviate inflammation.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound helps in optimizing its biological activity. Modifications to the pyrimidine ring or substituents can significantly influence its potency and selectivity against various targets.

Table 2: SAR Analysis of Pyrimidine Derivatives

| Compound | Substituents | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Cl, Isopropyl, Methyl | Antimicrobial | 15 |

| 4-Chloro-6-isopropyl-5-methylpyrimidine | Cl, Isopropyl | Moderate antifungal | 25 |

| 6-Methylpyrimidin-4(3H)-one | Methyl | Weak antibacterial | >50 |

Case Studies

- Antimicrobial Synergy : A study demonstrated that combining this compound with existing antibiotics enhanced efficacy against resistant Staphylococcus aureus strains. This synergy suggests potential for developing new therapeutic strategies against antibiotic-resistant infections .

- Fungal Inhibition : Research highlighted the antifungal activity of this compound against Candida species, showing significant inhibition of biofilm formation, which is critical in chronic infections .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Antiviral Applications

Pyrimidine derivatives, including 2-Chloro-4-isopropyl-5-methylpyrimidine, are studied for their potential antimicrobial and antiviral properties. Research indicates that compounds within this class can inhibit the growth of various pathogens, including bacteria and viruses. For instance, derivatives have shown promise in inhibiting viral replication pathways, making them candidates for antiviral drug development.

Cancer Therapeutics

The compound serves as an intermediate in synthesizing anticancer agents. Its derivatives have been evaluated for their ability to inhibit protein kinases, which play crucial roles in cancer cell signaling pathways. Specifically, it has been linked to the development of inhibitors targeting ERK2 kinase, a key player in cancer progression .

Agrochemicals

Herbicide Development

this compound is utilized in the synthesis of herbicides. Its derivatives are incorporated into formulations designed to control weed growth in agricultural settings. The compound's ability to interact with plant metabolic pathways makes it effective as a selective herbicide .

Insecticides

The compound is also being explored for its potential use in developing insecticides. Its structural properties allow it to target specific insect enzymes, providing a means to manage pest populations while minimizing environmental impact.

Organic Synthesis

Intermediate for Complex Molecules

In organic chemistry, this compound acts as a versatile building block for synthesizing various organic compounds. Its reactivity allows chemists to modify its structure further, leading to the creation of novel materials with tailored properties for specific applications.

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

The following table summarizes key structural and chemical differences between 2-Chloro-4-isopropyl-5-methylpyrimidine and related compounds:

Key Comparative Insights:

Reactivity Differences :

- The chlorine substituent in this compound enhances its electrophilicity at C2, making it reactive toward nucleophilic substitution (e.g., Suzuki couplings). In contrast, the hydroxyl group in 4-Isopropylpyrimidin-2-ol limits such reactivity but promotes hydrogen bonding, influencing solubility .

- The amine group in 4-Isopropylpyrimidin-2-amine confers basicity and nucleophilic character, enabling participation in condensation or alkylation reactions .

Comparatively, methyl groups (e.g., in 2-Chloro-4-methylpyrimidin-5-amine) offer less steric bulk, favoring faster kinetics . Halogen substitution: Bromine in 5-Bromo-4-chloro-2-isopropylpyrimidine increases molecular weight and polarizability compared to chlorine, altering solubility and cross-coupling efficiency .

Application-Specific Variations :

- Chlorinated derivatives (e.g., this compound) are prioritized in agrochemical synthesis due to their stability and reactivity.

- Amine-substituted analogs (e.g., 4-Isopropylpyrimidin-2-amine) are more suited for medicinal chemistry applications, such as kinase inhibitor development .

Research Findings and Trends

- Synthetic Utility : this compound serves as a scaffold for synthesizing fused pyrimidine systems, leveraging its chlorine substituent for sequential functionalization .

- Thermal Stability : Chlorinated pyrimidines generally exhibit higher thermal stability than hydroxylated analogs, as observed in differential scanning calorimetry (DSC) studies of related compounds .

- Solubility : Hydroxyl and amine derivatives demonstrate improved aqueous solubility compared to halogenated counterparts, critical for bioavailability in drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.